molecular formula C12H16N2O3 B8349524 3-(Dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one

3-(Dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one

Cat. No. B8349524
M. Wt: 236.27 g/mol
InChI Key: FXFCSPFGQINMOB-UHFFFAOYSA-N
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Patent
US08729308B2

Procedure details

N,N-dimethylamine HCl (80.0 g, 0.982 mol), paraformaldehyde (45 g, 1.499 mol), water (30 g, 1.667 mol) and acetic anhydride (30 ml/32.4 g, 0.32 mol) are added into a 1 liter four-neck flask, provided with mechanical stirrer, thermometer and dropping funnel. The suspension is slowly heated up to 50° C. and stirred for 30 minutes. Then, acetic anhydride (200 ml/216 g, 2.12 mol) is dripped thereinto slowly and portionwise. The reaction mixture is stirred at 50-70° C. for at least 1 hour then 1-(3-nitrophenyl)propan-1-one (150 g, 0.837 mol) and acetic anhydride (200 ml/216 g, 2.12 mol) suspension is added. The reaction mixture is stirred at about 70° C. for 16 hours, then conversion is monitored using HPLC. When the conversion is >90% about 200 ml of solvent are distilled under vacuum and 600 ml of ethanol are added. The obtained suspension is cooled to 20-25° C. and allowed to stir for 3 hours. Then it is filtered and washed with 300 ml of acetone. About 210 g of almost colourless solid and with HPLC purity >99% are obtained. The wet product is suspended in water (600 ml), t-butyl-methylether (600 ml) and the pH is adjusted to 10-12 with 28% sodium hydroxide. The two phases are stirred for about 30 minutes then they are separated. The organic phase is concentrated to oily residue. About 182 g of slightly yellowish oil (about 92% yield) with HPLC purity >99% are obtained.
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solvent
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].C=O.[C:7](OC(=O)C)(=O)C.[N+:14]([C:17]1[CH:18]=[C:19]([C:23](=[O:26])[CH2:24][CH3:25])[CH:20]=[CH:21][CH:22]=1)([O-:16])=[O:15].[OH-].[Na+]>O.C(OC)(C)(C)C>[CH3:2][N:3]([CH3:7])[CH2:4][CH:24]([CH3:25])[C:23]([C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([N+:14]([O-:16])=[O:15])[CH:18]=1)=[O:26] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
45 g
Type
reactant
Smiles
C=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(CC)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
solvent
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with mechanical stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 50-70° C. for at least 1 hour
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at about 70° C. for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
are distilled under vacuum and 600 ml of ethanol
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The obtained suspension is cooled to 20-25° C.
STIRRING
Type
STIRRING
Details
to stir for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Then it is filtered
WASH
Type
WASH
Details
washed with 300 ml of acetone
CUSTOM
Type
CUSTOM
Details
About 210 g of almost colourless solid and with HPLC purity >99% are obtained
STIRRING
Type
STIRRING
Details
The two phases are stirred for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
they are separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to oily residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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